

Application Notes and Protocols for 4-Bromonicotinaldehyde Hydribromide in Materials Science

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Compound of Interest

Compound Name: 4-Bromonicotinaldehyde
hydribromide

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Introduction: A Versatile Heterocyclic Building Block for Advanced Materials

4-Bromonicotinaldehyde hydribromide is a bifunctional organic compound that has emerged as a valuable building block in the rational design and synthesis of advanced functional materials. Its unique molecular architecture, featuring a pyridine ring functionalized with both a reactive aldehyde group and a versatile bromine atom, allows for its integration into a variety of crystalline porous materials such as Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs).

The aldehyde moiety serves as a primary reactive site for forming robust covalent bonds, most notably imine linkages through condensation reactions with amine-containing monomers. This reaction is a cornerstone in the synthesis of highly stable and crystalline 2D and 3D COFs. The pyridine ring, with its nitrogen atom, can act as a coordination site for metal ions in MOF synthesis or as a basic site to modulate the chemical environment within the pores of the final material.

Crucially, the bromine atom acts as a strategic functional handle. It can be retained in the final material to impart specific electronic properties or serve as a reactive site for post-synthetic modification (PSM). PSM allows for the precise installation of a wide array of other functional

groups after the framework has been constructed, enabling the fine-tuning of material properties for specific applications. This dual functionality makes **4-Bromonicotinaldehyde hydrobromide** a powerful tool for researchers in materials chemistry, catalysis, and drug development.

These application notes provide a comprehensive guide to the use of **4-Bromonicotinaldehyde hydrobromide** in the synthesis of a representative imine-linked Covalent Organic Framework and its subsequent functionalization via Suzuki-Miyaura cross-coupling.

Part 1: Synthesis of a Bromo-Functionalized Pyridyl Covalent Organic Framework (Br-Py-COF)

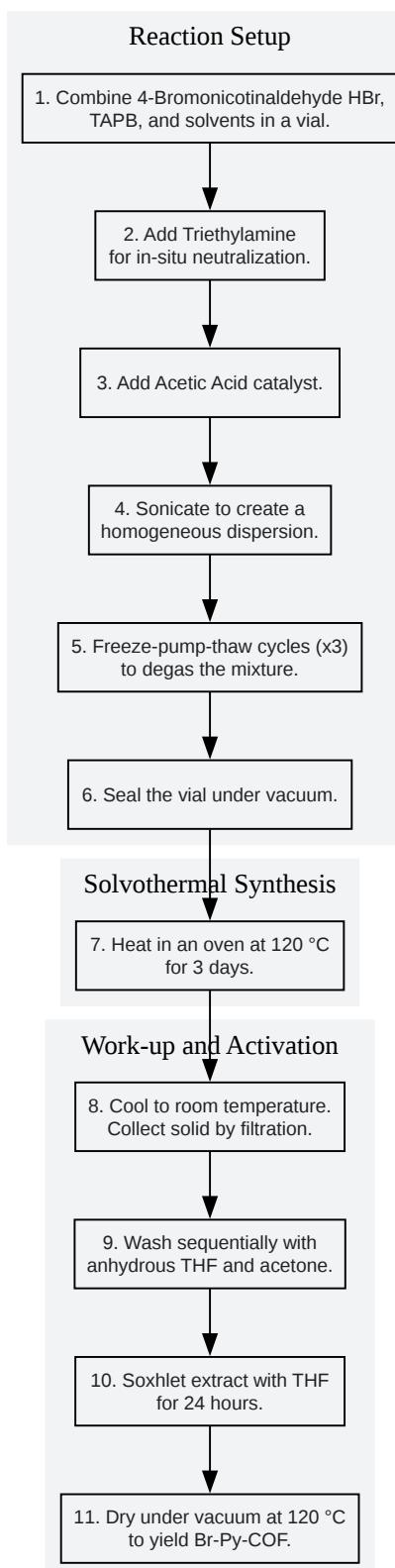
This section details the synthesis of a crystalline, porous COF from **4-Bromonicotinaldehyde hydrobromide** and a complementary amine linker. The solvothermal synthesis method described herein is analogous to established procedures for imine-linked COFs and has been adapted for this specific precursor.

Causality of Experimental Choices:

- Precursor Neutralization: **4-Bromonicotinaldehyde hydrobromide** is a salt, with the pyridine nitrogen protonated. To enable the pyridine nitrogen to participate in the framework's electronic properties and to ensure the aldehyde is in its most reactive state, a weak base (triethylamine) is added to the reaction mixture. This in-situ neutralization is a critical first step.
- Monomer Selection: 1,3,5-Tris(4-aminophenyl)benzene (TAPB) is chosen as the complementary tritopic amine linker. Its C3 symmetry is ideal for forming a hexagonal 2D COF structure with predictable porosity.
- Solvent System: A mixture of o-dichlorobenzene and mesitylene is used. These high-boiling point solvents are excellent for solvating the monomers and facilitating the reversible imine bond formation and error correction necessary for achieving a highly crystalline framework. The ratio is optimized to control the nucleation and growth of the COF crystals.

- Catalyst: An aqueous solution of acetic acid is used as a catalyst. The acid protonates the carbonyl oxygen of the aldehyde, making it more electrophilic and accelerating the rate of imine condensation.
- Reaction Conditions: The reaction is carried out under solvothermal conditions (120 °C for 3 days) in a sealed vessel. The elevated temperature provides the necessary energy to overcome the activation barrier for both the forward and reverse reactions of imine formation, which is crucial for the "error-checking" mechanism that leads to a crystalline, thermodynamically stable product rather than an amorphous polymer.

Experimental Workflow Diagram

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Caption: Workflow for the synthesis of Br-Py-COF.

Detailed Protocol: Synthesis of Br-Py-COF

Materials:

- **4-Bromonicotinaldehyde hydrobromide** ($C_6H_5Br_2NO$, MW: 266.92)
- 1,3,5-Tris(4-aminophenyl)benzene (TAPB)
- Triethylamine (TEA)
- o-dichlorobenzene (anhydrous)
- Mesitylene (anhydrous)
- 6 M Acetic Acid (aqueous)
- Anhydrous Tetrahydrofuran (THF)
- Anhydrous Acetone

Procedure:

- In a Pyrex vial, add **4-Bromonicotinaldehyde hydrobromide** (40.0 mg, 0.15 mmol) and 1,3,5-Tris(4-aminophenyl)benzene (TAPB) (35.0 mg, 0.10 mmol).
- Add a solvent mixture of o-dichlorobenzene (1.0 mL) and mesitylene (1.0 mL).
- To this suspension, add triethylamine (21 μ L, 0.15 mmol) to neutralize the hydrobromide salt.
- Add 6 M aqueous acetic acid (0.2 mL) as a catalyst.
- Sonicate the mixture for 15 minutes to ensure a fine, homogeneous dispersion.
- Subject the vial to three freeze-pump-thaw cycles to thoroughly degas the reaction mixture.
- Seal the vial under vacuum.
- Heat the sealed vial in an oven at 120 °C for 3 days. A precipitate should form during this time.

- After cooling to room temperature, the solid product is collected by filtration.
- The collected solid is washed with anhydrous THF (3 x 10 mL) and anhydrous acetone (3 x 10 mL).
- To remove any unreacted monomers and impurities trapped within the pores, the solid is purified by Soxhlet extraction with THF for 24 hours.
- The purified powder is then dried under vacuum at 120 °C overnight to yield the final Br-Py-COF product.

Expected Yield and Characterization:

The reaction should yield a microcrystalline powder. The successful formation of the Br-Py-COF can be confirmed by the following characterization techniques:

- Powder X-Ray Diffraction (PXRD): To confirm the crystallinity and determine the pore structure.
- Fourier-Transform Infrared (FT-IR) Spectroscopy: To verify the formation of imine bonds (C=N stretch, \sim 1620 cm^{-1}) and the disappearance of the aldehyde (C=O stretch, \sim 1700 cm^{-1}) and amine (N-H stretch, \sim 3300-3400 cm^{-1}) starting material signals.
- Gas Sorption Analysis (N_2 at 77 K): To determine the specific surface area (BET) and pore volume.
- Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework.

Parameter	Typical Value
Yield	> 80%
BET Surface Area	1500 - 2000 m^2/g
Pore Diameter	\sim 2.5 - 3.0 nm
Decomposition Temp.	> 400 °C

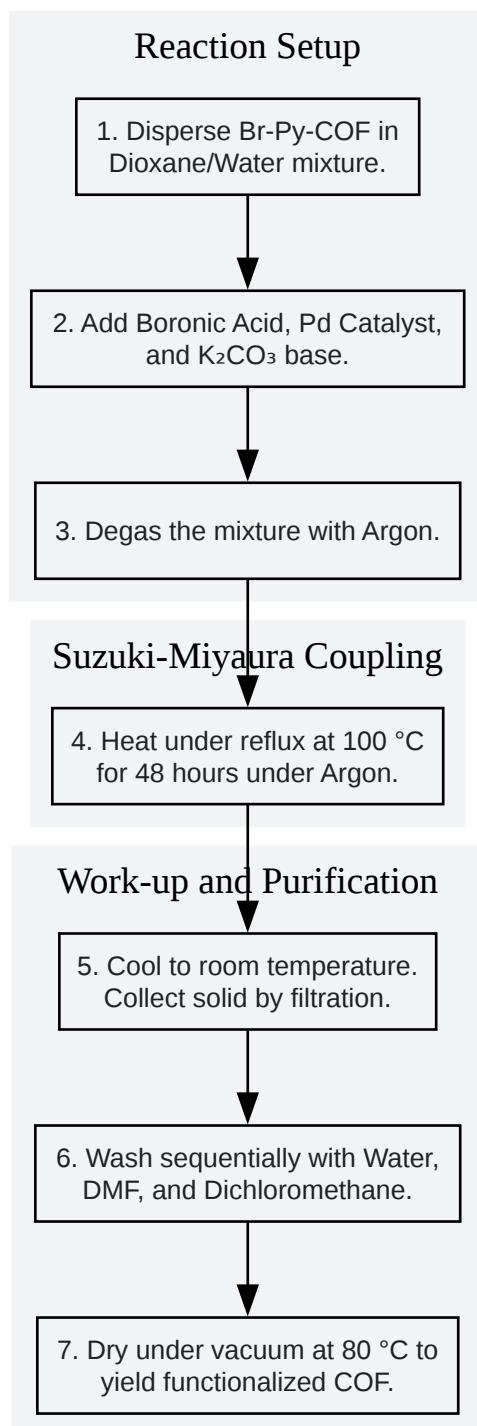
Part 2: Post-Synthetic Modification (PSM) of Br-Py-COF via Suzuki-Miyaura Coupling

This section describes a protocol for the functionalization of the synthesized Br-Py-COF using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This versatile reaction allows for the covalent attachment of a wide range of aryl or vinyl groups to the bromine sites within the COF structure, thereby tailoring the chemical and physical properties of the material.[1]

Causality of Experimental Choices:

- Reaction Choice: The Suzuki-Miyaura coupling is a robust and high-yielding cross-coupling reaction with a high tolerance for various functional groups, making it ideal for the complex environment of a porous framework.[1]
- Catalyst System: A palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$) is used to facilitate the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle.
- Base: An aqueous solution of potassium carbonate is used as the base. It is crucial for the transmetalation step, activating the boronic acid partner.
- Solvent: A mixture of dioxane and water is used. Dioxane solubilizes the organic components, while water is necessary to dissolve the inorganic base and facilitate the reaction.
- Functional Group Introduction: As a proof-of-concept, 4-formylphenylboronic acid is used to introduce additional aldehyde groups into the COF pores. This demonstrates the ability to create a multi-functionalized framework.

Post-Synthetic Modification Workflow



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Caption: Workflow for Suzuki-Miyaura PSM of Br-Py-COF.

Detailed Protocol: Suzuki-Miyaura Coupling on Br-Py-COF

Materials:

- Br-Py-COF (synthesized as per Part 1)
- 4-Formylphenylboronic acid
- Tetrakis(triphenylphosphine)palladium(0) $[\text{Pd}(\text{PPh}_3)_4]$
- Potassium Carbonate (K_2CO_3)
- 1,4-Dioxane (anhydrous)
- Deionized Water
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)

Procedure:

- In a Schlenk flask, add the Br-Py-COF (50 mg).
- Add 4-formylphenylboronic acid (3 equivalents per bromine site on the COF), $\text{Pd}(\text{PPh}_3)_4$ (0.1 equivalents), and K_2CO_3 (4 equivalents).
- Add a solvent mixture of 1,4-dioxane (5 mL) and water (1 mL).
- Degas the flask by bubbling argon through the suspension for 20 minutes.
- Heat the reaction mixture under reflux at 100 °C for 48 hours under an argon atmosphere.
- After cooling to room temperature, collect the solid product by filtration.
- Wash the product extensively with water (3 x 15 mL), DMF (3 x 15 mL), and DCM (3 x 15 mL) to remove residual catalyst, unreacted boronic acid, and other byproducts.

- Dry the functionalized COF under vacuum at 80 °C overnight.

Confirmation of Functionalization:

The success of the post-synthetic modification can be verified by:

- FT-IR Spectroscopy: Appearance of a new strong carbonyl (C=O) stretch from the newly introduced formyl group.
- Energy-Dispersive X-ray (EDX) Spectroscopy or X-ray Photoelectron Spectroscopy (XPS): A significant decrease or disappearance of the bromine signal and the appearance of signals corresponding to the new functional group.
- Solid-State ¹³C NMR: Can provide evidence for the new carbon environments introduced by the functional group.
- Gas Sorption Analysis: A decrease in the surface area and pore volume is expected due to the introduction of bulky functional groups within the pores.

Conclusion and Future Outlook

4-Bromonicotinaldehyde hydrobromide is a highly effective and versatile building block for the construction of functional crystalline porous materials. The protocols detailed above provide a robust framework for the synthesis of a bromo-functionalized pyridyl COF and its subsequent modification. The ability to perform post-synthetic modifications on the bromine handle opens up a vast design space for creating materials with tailored properties for applications in gas separation, heterogeneous catalysis, sensing, and beyond. Future research can explore a wider range of amine linkers to tune the topology and pore size of the initial framework and utilize the vast library of available boronic acids for the introduction of diverse functionalities.

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